molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B029746
CAS No.: 5654-97-7
M. Wt: 134.14 g/mol
InChI Key: ZXSQEZNORDWBGZ-UHFFFAOYSA-N
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Description

Potassium guaiacolsulfonate hemihydrate is an orally active expectorant used primarily for the treatment of acute respiratory tract infections. It helps to loosen mucus, making it easier to cough up, and is often used in combination with other agents to treat coughs caused by the common cold, infections, or allergies .

Scientific Research Applications

Potassium guaiacolsulfonate hemihydrate has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium guaiacolsulfonate hemihydrate is synthesized through the sulfonation of guaiacol (2-methoxyphenol) followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

    Sulfonation: Guaiacol is reacted with sulfuric acid to form guaiacolsulfonic acid.

    Neutralization: The guaiacolsulfonic acid is then neutralized with potassium hydroxide to form potassium guaiacolsulfonate.

    Crystallization: The product is crystallized and isolated as the hemihydrate form.

Industrial Production Methods: Industrial production of potassium guaiacolsulfonate hemihydrate follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions: Potassium guaiacolsulfonate hemihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to guaiacol.

    Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Mechanism of Action

Potassium guaiacolsulfonate hemihydrate works by thinning mucus (phlegm) in the lungs, making it less sticky and easier to cough up. This reduces chest congestion and makes coughs more productive. The compound acts on the mucus-producing cells in the respiratory tract, altering the viscosity and elasticity of the mucus .

Comparison with Similar Compounds

    Guaiacol: The parent compound, used for its antiseptic and expectorant properties.

    Potassium iodide: Another expectorant used to treat respiratory conditions.

    Acetylcysteine: A mucolytic agent that breaks down mucus.

Uniqueness: Potassium guaiacolsulfonate hemihydrate is unique due to its dual action as both a mucolytic and an expectorant. It not only thins the mucus but also helps in its expulsion, making it highly effective in treating respiratory conditions .

Properties

IUPAC Name

1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSQEZNORDWBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551472
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-97-7
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,3-dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (2.0 g, 7.2 mmol) in THF (50 mL) was stirred at room temperature, and a saturated aqueous solution of NH4Cl was added. Activated zinc powder was added, and the reaction mixture was stirred for 2 hours. The zinc was removed by filtration through a pad of diatomaceous earth, and the organic layer was separated. The aqueous layer was extracted with THF (10 mL), and the combined organic layers were dried over anhydrous MgSO4, filtered and evaporated. The residue was slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel, and the filtrate was evaporated. The residue was triturated with water, and the solid was collected by filtration and dried under vacuum to give the title compound, 0.668 g (70%). 1H NMR (d6-DMSO) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS (AP−ve) 133 (100) (M−H)
Quantity
2 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of 3,3-dibromo-7-azaoxindole (2.0 g, 7.2 mmol) in THF (50 mL) is stirred at room temperature and a saturated aqueous solution of NH4Cl is added. Activated zinc powder is added and the reaction mixture is stirred for 2 hours. The zinc is removed by filtration through a pad of diatomaceous earth and the organic layer is separated. The aqueous layer is extracted with THF (10 mL) and the combined organic layers are dried over anhydrous MgSO4, filtered and evaporated. The residue is slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel and the filtrate is evaporated. The residue is triturated with water and the solid is collected by filtration and dried under vacuum to give 7-azaoxindole, 0.668 g (70%). 1H NMR (DMSO-d6) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS(AP−ve) 133 (100) (M−H)
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2 g
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
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Synthesis routes and methods III

Procedure details

A suspension of 7-azaoxindole hydrobromide (800 mg, 3.7 mmol), (Tet.Let. 1987, 28, 4027), in methylene chloride (10 ml) was adjusted to pH9 with saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The organic layers were combined, washed with brine, dried (MgSO4) and the volatiles removed by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 7-azaoxindole free base (238 mg, 48%).
Name
7-azaoxindole hydrobromide
Quantity
800 mg
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10 mL
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Yield
48%
Customer
Q & A

Q1: What are the primary areas of research interest for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A1: Research on 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives focuses primarily on their potential as anti-inflammatory agents [, ]. Studies have explored their efficacy in animal models of inflammation, revealing promising results. Additionally, their use as building blocks in organic synthesis, specifically for constructing more complex heterocycles like naphthyridines, is another area of significant interest [].

Q2: Why are 7-azaindoles, which include 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, considered important in medicinal chemistry?

A2: 7-Azaindoles are highly regarded in medicinal chemistry because they can act as bioisosteres for indoles and purines []. This means they can mimic the biological activity of these important structural motifs while potentially offering improved pharmacological properties.

Q3: Have any novel synthetic approaches been developed for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A3: Yes, recent research has demonstrated the use of rhodium-catalyzed asymmetric 1,4-addition reactions for synthesizing novel 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives [, ]. This method utilizes arylboronic acids and 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones as starting materials, expanding the chemical space for exploring structure-activity relationships.

Q4: What is the significance of the ring expansion reaction reported for 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A4: The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones with sodium azide or azidotrimethylsilane under microwave irradiation results in the formation of 3- and 4-amino-naphthyridin-2(1H)-one derivatives []. This ring expansion reaction, achieved through cycloaddition, provides an efficient synthetic route to access these valuable naphthyridine analogs.

Q5: Has the crystal structure of any 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivative been elucidated?

A5: Yes, the crystal structure of phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone (C7H4Cl2N2O) has been determined using X-ray crystallography []. This structural information can be valuable for understanding the molecular interactions and properties of this class of compounds.

Q6: Are there any reported structure-activity relationships (SAR) for the anti-inflammatory activity of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives?

A6: While specific SAR data isn't explicitly detailed in the provided abstracts, research on 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as anti-inflammatory agents suggests that structural modifications within this class of compounds can significantly impact their activity []. Further research is needed to fully elucidate these relationships and optimize their therapeutic potential.

Q7: Beyond anti-inflammatory activity, have other potential therapeutic applications for 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives been explored?

A7: Research suggests that derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one show promise as Rho-kinase inhibitors []. This enzyme plays a crucial role in regulating blood pressure, making these compounds potential candidates for developing novel antihypertensive therapies.

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